

Tivozanib pharmacodynamics VEGF receptor phosphorylation inhibition

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Compound Focus: Tivozanib

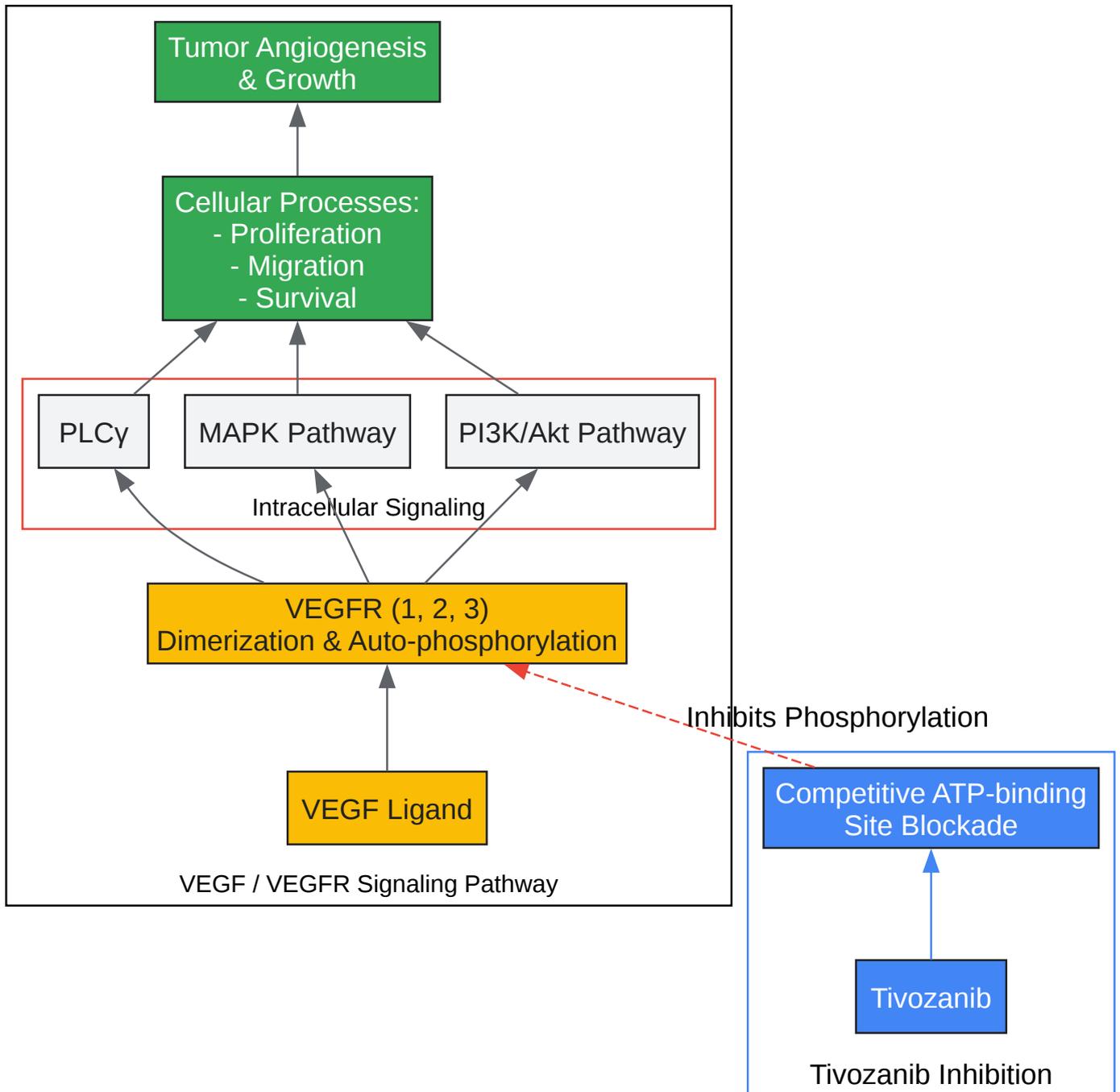
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Mechanism of Action & Selectivity

Tivozanib exerts its anti-angiogenic effect through highly specific inhibition of VEGF receptors [1] [2]. The diagram below illustrates its targeted signaling pathway and downstream effects.



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Tivozanib inhibits VEGF signaling by blocking VEGFR phosphorylation, suppressing downstream pathways critical for angiogenesis.

Quantitative Pharmacodynamic Profile

The table below details **tivozanib**'s potency and selectivity for its primary kinase targets.

Kinase Target	Inhibition Potency (IC ₅₀)	Experimental Context
VEGFR-1	0.21 nM	In vitro kinase assay [3]
VEGFR-2	0.16 nM	In vitro kinase assay [3] [4]
VEGFR-3	0.24 nM	In vitro kinase assay [3]
c-Kit	1.63 nM	In vitro kinase assay [3]
PDGFR-β	1.72 nM	In vitro kinase assay [3]

Key Selectivity Insight: **Tivozanib**'s **picomolar affinity** for VEGFRs and significantly lower potency against off-target kinases like c-Kit and PDGFR-β underlies its potentially improved safety profile by minimizing off-target toxicities [3] [4].

Cellular & Systemic Effects

The table below summarizes the downstream biological consequences of VEGFR inhibition by **tivozanib** in preclinical models.

Effect Category	Observed Outcome	Experimental Model
Anti-Proliferative	G2/M cell cycle arrest; induction of apoptosis	Therapy-resistant ovarian carcinoma cell lines [5]
Anti-Invasive	Reduced cell invasion; decreased ICAM-1, uPA, and MMP-2 activity	Therapy-resistant ovarian carcinoma cell lines [5]
Anti-Angiogenic	Inhibition of tumor angiogenesis and vascular permeability	Mouse xenograft models of various cancers [5]

Effect Category	Observed Outcome	Experimental Model
Pharmacodynamic Biomarker	Decreased plasma levels of soluble VEGFR-2 (sVEGFR2)	Clinical studies in patients [6]

Key Experimental Protocols

For researchers designing *in vitro* studies, here are key methodological details from the literature:

- **Typical Dosing:** In cell-based assays, **tivozanib** is often used at a concentration of **10 µM for 48 hours** to balance potent VEGFR inhibition with minimal off-target stress [4].
- **Synergy Studies:** To investigate combination therapy, a **time-staggered protocol** is effective. Cells are pre-treated with **tivozanib** for 4 hours, followed by a second agent (e.g., cisplatin or an EGFR inhibitor) for 48 hours. This approach has shown synergistic anti-proliferative effects in resistant cancer cell lines [5].

Key Takeaways for Researchers

- **High Selectivity:** **Tivozanib**'s distinct profile makes it an excellent tool for selectively probing VEGFR-dependent phenomena in angiogenesis and tumor biology with minimal confounding off-target effects.
- **Direct Cellular Activity:** Evidence suggests **tivozanib** has direct anti-tumor effects on some cancer cells, including cell cycle arrest and apoptosis, beyond its established anti-angiogenic action on endothelial cells [5].
- **Clinical Correlate:** The reduction in soluble VEGFR-2 (sVEGFR2) in patient plasma serves as a functional pharmacodynamic biomarker for confirming target engagement in clinical settings [6].

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